[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution

Catalog No.
S6577176
CAS No.
480424-80-4
M.F
C11H14BrMgN
M. Wt
264.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide ...

CAS Number

480424-80-4

Product Name

[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution

IUPAC Name

magnesium;1-(phenylmethyl)pyrrolidine;bromide

Molecular Formula

C11H14BrMgN

Molecular Weight

264.44 g/mol

InChI

InChI=1S/C11H14N.BrH.Mg/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-3,6H,4-5,8-10H2;1H;/q-1;;+2/p-1

InChI Key

WJCUFESQPAZURD-UHFFFAOYSA-M

SMILES

C1CCN(C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-]

Canonical SMILES

C1CCN(C1)CC2=CC=CC=[C-]2.[Mg+2].[Br-]
Origin

2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide is synthesized from 2-bromotoluene and pyrrolidinemagnesium bromide [].

Significance

This Grignard reagent serves as a nucleophilic carbon source for various organic transformations. The presence of the pyrrolidine group allows for potential chemoselectivity compared to unsubstituted phenyl Grignard reagents.


Molecular Structure Analysis

The key features of the molecule include:

  • A central magnesium (Mg) atom bonded to a bromine (Br) atom and a phenyl ring.
  • The phenyl ring is substituted at the 2-position with a -(CH2)N- group, where N is part of a pyrrolidine ring.
  • The positive charge (+1) is delocalized between the Mg and the carbon atom attached to Mg, creating a strong nucleophilic carbon center.

Notable aspects:

  • The pyrrolidine ring introduces a nitrogen atom, potentially leading to hydrogen bonding or coordination with Lewis acids.

Chemical Reactions Analysis

Synthesis:

The most common synthesis of this Grignard reagent involves the reaction of 2-bromotoluene with pyrrolidinemagnesium bromide in THF under inert atmosphere [].

C6H5Br-2 + Mg(N(C4H8))Br ->  C6H5CH2N(C4H8)MgBr + BrMgBr2-bromotoluene          pyrrolidinemagnesium bromide  -> 2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide + magnesium bromide

Reactions:

Grignard reagents react with various electrophiles (compounds seeking electrons). Here are some examples:

  • Carbonyl addition: Reacts with aldehydes and ketones to form alcohols [].
RCHO + R'MgX -> RCH(OH)R' (where R = H or alkyl, R' = organic group, X = halogen)Aldehyde or ketone  + Grignard reagent -> Secondary alcohol
  • Epoxidation

    Reacts with epoxides to form alcohols [].

  • Hydrolysis

    Reacts with water or protic solvents to decompose into the corresponding hydrocarbon and magnesium hydroxide [].

RMgX + H2O -> RH + Mg(OH)XGrignard reagent + Water -> Alkane + Magnesium hydroxide
Note

Physical And Chemical Properties Analysis

  • Physical state: Liquid at room temperature [].
  • Color: Colorless to light yellow depending on the purity [].
  • Solubility: Highly soluble in THF, immiscible with water [].
  • Stability: Air and moisture sensitive, decomposes upon contact with water or protic solvents [].

Grignard reagents act as nucleophiles due to the negative charge density on the carbon bonded to the magnesium. This carbon attacks the electrophilic center of another molecule, forming a new carbon-carbon bond []. The specific mechanism of action depends on the electrophilic reaction partner.

Grignard reagents are pyrophoric (ignite spontaneously in air) and react violently with water. They should be handled under inert atmosphere and with appropriate personal protective equipment [].

Specific hazards:

  • Flammability: Extremely flammable [].
  • Health: Toxic by inhalation and skin contact [].
  • Reactivity: Reacts violently with water, acids, and oxidizing agents [].

Functional Group Introduction

The primary function of 2-BrMgPn in scientific research lies in its ability to introduce a new carbon chain with a phenyl group (C6H5) attached to the site where the magnesium (Mg) bromide (Br) moiety is bonded. This reaction is achieved through nucleophilic addition to various carbonyl electrophilic centers, forming new carbon-carbon bonds []. Here, the nucleophilic character arises from the negative charge density on the carbon atom adjacent to the magnesium [].

Here are some examples of functional group introductions achievable with 2-BrMgPn:

  • Aldehydes and Ketones: Reaction with aldehydes and ketones leads to the formation of secondary alcohols [].
  • Esters and Carboxylic Acids: Reaction with esters and carboxylic acids can lead to the formation of tertiary alcohols or ketones depending on the reaction conditions [].
  • Imines and Iminium Ions: Imines and iminium ions can be coupled with 2-BrMgPn to form secondary or tertiary amines [].

Advantages of 2-BrMgPn

-BrMgPn offers some advantages over other Grignard reagents:

  • Regioselectivity: The presence of the pyrrolidine group at the 2-position of the phenyl ring can influence the regioselectivity of the reaction, directing the nucleophilic attack to a specific position on the electrophilic molecule [].

Hydrogen Bond Acceptor Count

3

Exact Mass

263.01600 g/mol

Monoisotopic Mass

263.01600 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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